Heptanohydrazide

Übersicht

Beschreibung

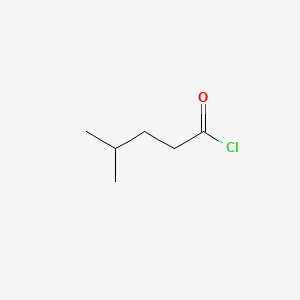

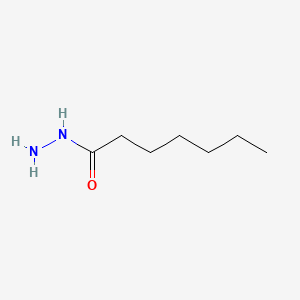

Heptanohydrazide (HNH) is an organic compound consisting of seven carbon atoms, two hydrogens, and two nitrogen atoms. It is a colorless solid at room temperature and is soluble in water, alcohol, and other organic solvents. HNH is used as an intermediate in the synthesis of various chemical compounds and as a reagent in laboratory experiments. It is also used in the production of polymers, pharmaceuticals, and other industrial products.

Wissenschaftliche Forschungsanwendungen

Heptanoate Production

- Chain Elongation Process for Heptanoate Production : Research by Grootscholten et al. (2013) focused on the production of heptanoate (enanthate) through a mixed culture chain elongation process. This approach could serve as an alternative to heptanoate production from castor oil.

Bioinorganic Chemistry and Drug Research

- Role in Anticancer Drug Research : The study by Galanski et al. (2005) explored the development of anticancer platinum-based drugs, with a mention of heptaplatin, highlighting the significance of heptanohydrazide derivatives in the field of medicinal chemistry.

Nutritional and Metabolic Research

- Triheptanoin as a Potential Anticonvulsant Treatment : The study by Borges and Sonnewald (2012) explored triheptanoin, derived from heptanoate, as a treatment for epilepsy. It examines its metabolic pathways and potential as an anticonvulsant.

Environmental Impact Studies

- Indoor Air Quality and Exposure Studies : Research like that of Fromme et al. (2009) investigated the indoor air quality and exposure levels of various compounds including heptabrominated congeners, indicating the environmental relevance of heptanohydrazide-related compounds.

Cardiovascular Research

- Heptanol in Cardiac Research : The work by Garcia-Dorado et al. (1997) focused on heptanol’s role in preventing cell-to-cell progression of hypercontracture in myocardial reperfusion, highlighting its potential in cardiovascular research.

Molecular Biology and Kidney Research

- Anti-Inflammatory Effects in Aged Kidney : The study by Kim et al. (2013) examined the molecular effects of heptadecane on NF-kB modulation in aged kidneys, indicating the potential of heptanohydrazide derivatives in molecular biology and aging research.

Fuel and Combustion Research

- Heptane in Diesel Engine Emissions : Research by Xiao et al. (2000) investigated the impact of heptane on diesel engine emissions, underlining the importance of heptanohydrazide derivatives in environmental and combustion studies.

Pyrolysis and Industrial Applications

- Heptaldehyde Production via Thermal Cracking : The study by Botton et al. (2016) focused on the production of heptaldehyde and methyl undecenoate through the thermal cracking of methyl esters in castor oil, highlighting industrial applications.

Cardiovascular Pharmacology

- Heptanol's Effects in Cardiac Purkinje Cells : The study by Nelson and Makielski (1991) explored the effects of heptanol on sodium current in cardiac Purkinje cells, contributing to our understanding of cardiac pharmacology.

Eigenschaften

IUPAC Name |

heptanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWGDZUNQZJISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286458 | |

| Record name | heptanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanohydrazide | |

CAS RN |

22371-32-0 | |

| Record name | Heptanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | heptanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ94UH8GLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1581376.png)

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1581381.png)